molecular formula C9H5BrN2 B1352206 5-Bromo-3-cyanoindole CAS No. 90271-86-6

5-Bromo-3-cyanoindole

Cat. No.: B1352206
CAS No.: 90271-86-6
M. Wt: 221.05 g/mol
InChI Key: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
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Description

5-Bromo-3-cyanoindole is a chemical compound with the molecular formula C9H5BrN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-cyanoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are typically characterized by binding affinities and the resultant inhibition or activation of enzymatic activities .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types. Additionally, it has been observed to impact the expression of specific genes involved in metabolic and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their intracellular concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain organelles, affecting their function and overall cellular homeostasis .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can have significant implications for its biochemical and cellular effects .

Preparation Methods

The synthesis of 5-Bromo-3-cyanoindole typically involves the bromination of 3-cyanoindole. One common method includes the regiospecific bromination of 3-cyanoindole to afford this compound . Another approach involves using 5-bromoindole as a starting material, adding dimethylformamide (DMF) as a reaction solvent, and carrying out a reflux reaction in the presence of a cyanating reagent . These methods highlight the versatility and efficiency of synthesizing this compound under various conditions.

Chemical Reactions Analysis

5-Bromo-3-cyanoindole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-cyanoindole has been investigated for its potential anticancer properties. It serves as a scaffold for developing novel anticancer agents. For example, derivatives based on this compound have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7cMCF-77.17VEGFR-2 inhibition
12dMCF-72.93Induces apoptosis
7dA-5499.57Cell cycle arrest

Biological Studies

In addition to its anticancer properties, this compound has been studied as an inhibitor of key enzymes such as glycogen synthase kinase 3β (GSK-3) and HIV-1 integrase. These enzymes are crucial in various signaling pathways and viral replication processes, making the compound a candidate for further exploration in antiviral therapies .

Synthetic Applications

The compound is utilized in the synthesis of other biologically active indoles and heterocycles. Its reactivity allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several derivatives of this compound against breast cancer cells. The results indicated that specific modifications to the indole structure significantly enhanced the compounds' potency against MCF-7 cells, demonstrating the importance of structural diversity in drug design .

Case Study 2: Enzyme Inhibition
Research investigating the inhibitory effects of this compound on GSK-3 revealed that the compound could modulate signaling pathways involved in cell proliferation and survival. This finding suggests potential applications in treating diseases characterized by dysregulated GSK-3 activity, such as Alzheimer's disease .

Comparison with Similar Compounds

5-Bromo-3-cyanoindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Bromo-3-cyanoindole, an organic compound with the molecular formula C₉H₅BrN₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

This compound features a bromine atom at the 5-position and a cyano group at the 3-position of the indole ring. This unique structure contributes to its reactivity and biological activity. The synthesis of this compound can be achieved through various methods, one notable approach yielding high purity and efficiency:

  • Synthesis Method : Using 5-bromoindole as a starting material, the compound is synthesized by refluxing in the presence of cyaniding reagents, achieving yields over 98% with high purity .

Antimicrobial Activity

Research indicates that derivatives of cyanoindole, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for certain analogues .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/mL)Activity Type
This compound0.25Anti-MRSA
5-Iodo-3-cyanoindole0.50Anti-MRSA
Unsubstituted Indole>16Control

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. For instance, a series of brominated indole derivatives were screened for antiproliferative activity against multiple human cancer cell lines using the MTT assay. Results showed that some derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin while demonstrating lower toxicity towards non-malignant cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line Tested
This compound12MCF-7 (Breast Cancer)
5-Bromobrassinin8Jurkat (Leukemia)
Cisplatin10MCF-7 (Breast Cancer)

While specific mechanisms of action for this compound remain under investigation, its structural similarity to other bioactive indoles suggests potential pathways involving inhibition of key enzymes or receptors associated with cancer cell proliferation and microbial resistance . Future studies may elucidate these mechanisms further.

Properties

IUPAC Name

5-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUQCVKBNRGSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394396
Record name 5-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-86-6
Record name 5-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-cyanoindole
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Synthesis routes and methods I

Procedure details

5-Bromo-1H-indole-3-carbonitrile LXII (3.72 g, 66% yield) was prepared from 5-bromo-indole using the procedure described for 4-bromo-1H-indole-3-carbonitrile LVII (see Example 14).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-indole-3-carboxaldehyde (5 g, 22.3 mmol), diammonium hydrogen phosphate (15.6 g, 31.8 mmol) in 1-nitropropane (66 mL) and acetic acid (22 mL) were heated at reflux for 16 h. After cooling to room temperature, the solvents were removed under reduced pressure and water added to the dark residue. After a short while, 5-bromo-1H-indole-3-carbonitrile precipitated rapidly. The solid was filtered, washed severally with water and dried for several hours to afford 4.3 g (86%) of the desired product. 1H-NMR (CD3OD) δ 7.40 (m, 2H), 7.77 (s, 1H), 7.97 (s, 1H). Mass spec.: 222.95 (MH)+.
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22 mL
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86%

Synthesis routes and methods IV

Procedure details

Hydroxylamine hydrochloride (4.5 g, 66 mmol) is add to a mixture of 5-bromoindole-3-carbaldehyde (14.7 g, 66 mmol, reference example 74) and methanol (100 mL). After 1 hour toluene (80 mL) and THF (30 mL) are added and the reaction concentrated. Additional toluene (80 mL) is added and the reaction is azeotroped again. The mixture is dissolved in toluene (200 mL) and thionyl chloride (12 mL, 165 mmol) added causing a mild exotherm. The reaction is placed in a 70° C. bath and heated for 45 minutes. The reaction is then cooled and azeotroped with a mixture of CH2Cl2 and THF. The crude reaction mixture is dissolved in a mixture of methanol and CH2Cl2, adsorbed to silica gel and extracted with CH2Cl2 to provide 11.4 g of 5-bromoindole-3-carbonitrile. An analytically pure sample is obtained by recrystallization from toluene: (reddish needles) m.p. 189-191; 1H NMR (300 MHz, DMSO-d6) d 12.38 (bs, 1H), 8.30 (d, J=3.0 Hz, 1H), 7.79 (d, J=1.5 Hz, 1H), 7.52 (d, J=8.6 Hz, 1H), 7.40 (dd, J=8.6, 1.6 Hz, 1H); MS (EI) m/z 220 (M+, Br).
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Synthesis routes and methods V

Procedure details

Commercially available 5-bromoindole-3-carboxaldehyde (11.3 g, 50.4 mmol), ammonium hydrogen phosphate (47.0 g, 353 mmol), 1-nitropropane (4.49 g, 50.4 mmol), and glacial acetic acid (100 ml) were heated at a gentle reflux for 18 h. The resulting mixture was concentrated in vacuo and the residue mixed with 5 N sodium hydroxide (500 ml) and ice chips. The precipitate was collected by filtration and rinsed several times with water. The filtrate was concentrated in vacuo to afford 5-bromo-3-cyanoindole (7.23 g, 65%) as a dark solid. 1H-NMR (400 MHz, CDCl3) δ10.0 (1H, s), 8.68 (1H, br s), 8.51 (1H, s), 7.85 (1H, s), 7.43 (1H, dd, J=8.6, 1.9 Hz), 7.32 (1H, d, J=8.6 Hz).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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